molecular formula C21H23N3O3S2 B2374699 N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683260-94-8

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2374699
CAS RN: 683260-94-8
M. Wt: 429.55
InChI Key: IDKZRBJBUSNJMM-QURGRASLSA-N
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide and its derivatives have been studied for their anticancer properties. A study revealed the synthesis of similar benzothiazole derivatives showing significant proapoptotic activity on melanoma cell lines, with growth inhibition at specific concentrations, highlighting their potential as anticancer agents (Yılmaz et al., 2015). Another study examined benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on human liver and breast cancer cell lines, identifying compounds with substantial inhibitory effects on cell growth and notable proapoptotic effects (Corbo et al., 2016).

Cardiac Electrophysiological Activity

Benzothiazole compounds have also been explored for their cardiac electrophysiological activities. A study synthesized various N-substituted benzamide derivatives, including benzothiazole-related compounds, demonstrating potency in in vitro cardiac assays and suggesting their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Anticonvulsant Activity

Additionally, benzothiazole derivatives have been investigated for their anticonvulsant potential. A study synthesized and evaluated benzothiazole coupled sulfonamide derivatives, identifying compounds with significant anticonvulsant activity in specific models. These findings highlight the potential of benzothiazole derivatives in developing new anticonvulsant drugs (Khokra et al., 2019).

Antibacterial and Antimicrobial Properties

Research has also focused on the antibacterial and antimicrobial properties of benzothiazole sulfonamides. Studies synthesized various benzothiazole derivatives, finding them to exhibit valuable antibacterial activities, thus indicating their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017). Another study explored the antimicrobial evaluation of novel thiazole and pyridone derivatives bearing a sulfonamide moiety, showing promising results against various microbial strains (Darwish et al., 2014).

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-6-5-13-24(14-15)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(2)18-7-3-4-8-19(18)28-21/h3-4,7-12,15H,5-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKZRBJBUSNJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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